molecular formula C8H8N2O2 B1449818 7-Amino-3-methylbenzo[d]isoxazol-6-ol CAS No. 81851-47-0

7-Amino-3-methylbenzo[d]isoxazol-6-ol

Cat. No.: B1449818
CAS No.: 81851-47-0
M. Wt: 164.16 g/mol
InChI Key: IEFGWGXSSDRICG-UHFFFAOYSA-N
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Description

7-Amino-3-methylbenzo[d]isoxazol-6-ol is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Amino-3-methylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H10N2O2
  • CAS Number : 81851-47-0

The compound features an isoxazole ring fused with a benzene ring, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades that affect cell growth and survival.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Reference
AGS (Gastric)41.10
MCF-7 (Breast)75.69
Km-12 (Colon)0.304

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of tropomyosin receptor kinases (TRKs), leading to decreased kinase activity and subsequent inhibition of cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on AGS and MCF-7 Cells : In a comparative study, the compound was evaluated against standard chemotherapeutics like cisplatin. Results indicated that while it showed significant cytotoxicity, it did not surpass cisplatin's efficacy in AGS and MCF-7 cells .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with TRKs leads to altered signaling pathways associated with apoptosis and cell cycle regulation.

Properties

IUPAC Name

7-amino-3-methyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-5-2-3-6(11)7(9)8(5)12-10-4/h2-3,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGWGXSSDRICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.